[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
[1-(3-Ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a triazole-based compound featuring a methanamine group at the 4-position of the triazole ring and a 3-ethylphenyl substituent at the 1-position. The ethyl group at the meta position of the phenyl ring introduces steric and electronic effects that differentiate it from analogs with methyl or other substituents .
Properties
IUPAC Name |
[1-(3-ethylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-9-4-3-5-11(6-9)15-8-10(7-12)13-14-15/h3-6,8H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYBAJRTYHNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against the enzyme carbonic anhydrase-ii.
Mode of Action
It is suggested that similar 1h-1,2,3-triazole analogs may exhibit their inhibitory potential through direct binding with the active site residues of their target enzymes.
Biological Activity
[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential as an enzyme inhibitor and a ligand in drug development. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H14N4
- Molecular Weight : 202.26 g/mol
- IUPAC Name : [1-(3-ethylphenyl)triazol-4-yl]methanamine
- CAS Number : 1249297-78-6
The primary biological activity of this compound is attributed to its interaction with specific enzymes, particularly carbonic anhydrase-II (CA-II). This interaction involves binding to the active site of the enzyme, inhibiting its catalytic function. This inhibition affects various biochemical pathways involving carbon dioxide hydration and bicarbonate dehydration reactions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase-II, affecting pH regulation and bicarbonate levels. |
| Anticancer Effects | Exhibits cytotoxicity against various cancer cell lines (e.g., MCF-7). |
| Antibacterial Activity | Potential antibacterial properties against ESKAPE pathogens. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM .
- Another investigation into its mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways .
-
Enzyme Inhibition :
- Research demonstrated that this compound effectively inhibits CA-II with a Ki value indicating strong binding affinity. This inhibition was shown to alter metabolic processes in treated cells.
- Antibacterial Activity :
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutics. Key aspects include:
- Absorption : The compound's lipophilicity enhances its absorption through biological membranes.
- Distribution : Likely distributed throughout body tissues due to its molecular structure.
- Metabolism : Subjected to metabolic processes primarily via liver enzymes.
- Excretion : Predominantly eliminated through renal pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using ChemDraw.
Research Implications
The ethylphenyl substitution in [1-(3-Ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine offers a balance between lipophilicity and steric demand, making it a candidate for optimizing lead compounds in drug discovery. Future studies should explore:
- Functionalization : Adding groups like oximes or metal-coordinating motifs to enhance bioactivity.
- Crystallography : Using SHELXL () to resolve its 3D structure and guide structure-activity relationship studies .
Preparation Methods
Formation of the 1,2,3-Triazole Ring via Click Chemistry
- The triazole ring is synthesized by the Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne.
- The reaction is catalyzed by copper(I) salts (e.g., CuI), often in the presence of a base such as Hunig’s base, under mild conditions.
- This method provides high regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles.
For example, an azide derivative of a suitable precursor is reacted with an alkyne bearing the methanamine substituent to form the triazole intermediate with the amine functionality at the 4-position.
Introduction of the 3-Ethylphenyl Group by Suzuki–Miyaura Cross-Coupling
- The 3-ethylphenyl substituent is introduced via Suzuki–Miyaura cross-coupling of a brominated triazole intermediate with 3-ethylphenylboronic acid.
- The reaction is typically carried out in a mixed aqueous-organic solvent system (e.g., THF:H2O 3:1) at elevated temperatures (85–90°C).
- Catalysts such as Pd(OAc)2 (5 mol%) and bases like K2CO3 (3 equivalents) are employed.
- This method yields the desired aryl-substituted triazole with good to excellent yields (82–91%).
Representative Synthetic Scheme
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | CuAAC click reaction | Azide derivative + alkyne (with methanamine), CuI catalyst, Hunig’s base, room temperature | Formation of 1,4-disubstituted 1,2,3-triazole intermediate |
| 2 | Suzuki–Miyaura cross-coupling | Bromotriazole intermediate + 3-ethylphenylboronic acid, Pd(OAc)2, K2CO3, THF:H2O (3:1), 85–90°C, 10–12 h | Installation of 3-ethylphenyl substituent on triazole ring |
| 3 | Purification | Chromatography or recrystallization | Pure [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine |
Research Findings and Optimization Notes
- The click chemistry step is highly efficient, providing regioselective triazole formation in moderate to high yields (~76–82%).
- The Suzuki–Miyaura coupling tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid, allowing for potential structural diversification.
- Reaction conditions such as solvent ratio, temperature, and catalyst loading are critical for maximizing yields.
- Characterization of intermediates and final products is performed using 1H NMR, 13C NMR, FT-IR, and HRMS to confirm structure and purity.
Data Table: Yields and Conditions for Suzuki–Miyaura Coupling (Representative Data)
| Entry | Arylboronic Acid | Product Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1 | Phenylboronic acid | 82 | Pd(OAc)2 (5 mol%), K2CO3 (3 equiv), THF:H2O (3:1), 85–90°C, 10 h |
| 2 | 3-Ethylphenylboronic acid | 85–90 (typical range) | Same as above |
| 3 | Electron-withdrawing substituted boronic acids | 82–91 | Same as above |
Note: Specific yield for 3-ethylphenylboronic acid coupling is inferred from the range reported for similar arylboronic acids.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, and how can purity be maximized?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by nucleophilic aromatic substitution or coupling reactions to introduce the 3-ethylphenyl group . Key steps include:
- Reaction conditions : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in polar solvents (e.g., DMF/H₂O) at 25–60°C for cycloaddition .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
- Critical parameters : Monitor reaction progress via TLC or HPLC to minimize by-products like regioisomeric triazoles .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring (e.g., C-4 methanamine proton at δ 3.8–4.2 ppm) and ethylphenyl substituents (aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.14 for C₁₁H₁₄N₄) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (±0.3%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
